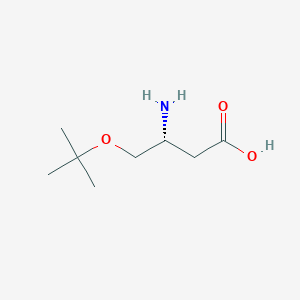![molecular formula C16H13NO2 B2637177 4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one CAS No. 2224-85-3](/img/structure/B2637177.png)
4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one is a heterocyclic organic compound that belongs to the oxazine family This compound is characterized by a benzene ring fused to an oxazine ring, with a 2,5-dimethylphenyl substituent at the 4-position
Preparation Methods
The synthesis of 4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one can be achieved through several synthetic routes. One common method involves the condensation of 4-oxocarboxylic acids with hydroxylamine, typically carried out in pyridine or ethanol in the presence of sodium acetate . Another approach is the one-pot synthesis through the Mitsunobu reaction and sequential cyclization, which provides high yields and enantioselectivities . Industrial production methods often involve optimizing these reactions for scalability and efficiency.
Chemical Reactions Analysis
4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the introduction of various functional groups. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for the development of antibacterial, anticoagulant, and antituberculosis agents.
Materials Science: It is used in the synthesis of polymers and resins with enhanced mechanical performance and flame resistance.
Biological Studies: The compound’s derivatives are studied for their cytotoxicity against cancer cells and modulation of glucocorticoid receptors.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial protein synthesis by binding to the ribosomal subunits. The anticoagulant effect is mediated through the inhibition of factor Xa, a key enzyme in the coagulation cascade . The exact molecular pathways can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one can be compared with other oxazine derivatives, such as:
2,3-Dihydrobenzo[e][1,3]oxazin-4-one: This compound has a similar oxazine ring structure but differs in the position and type of substituents.
6H-1,2-oxazin-6-ones: These compounds share the oxazine core but have different substituents and biological activities. The uniqueness of this compound lies in its specific substituent pattern and the resulting biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-2,3-benzoxazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-7-8-11(2)14(9-10)15-12-5-3-4-6-13(12)16(18)19-17-15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVMTMVOBUPPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NOC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
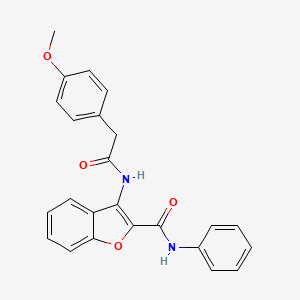

![N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2637098.png)
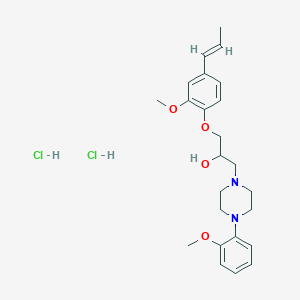
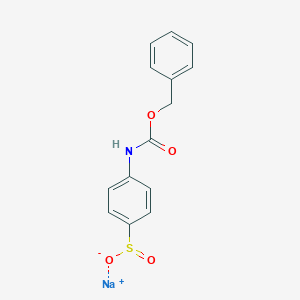

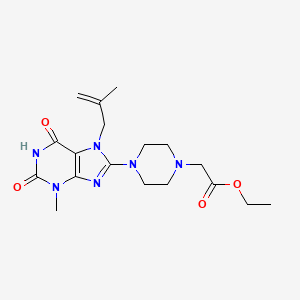
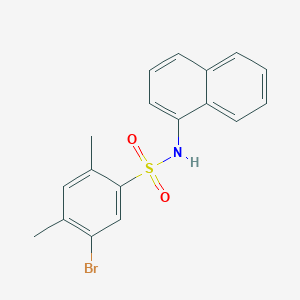
![2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2637108.png)
![2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2637109.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea](/img/structure/B2637110.png)
![N-(3-chloro-4-methoxyphenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2637111.png)
![8-isobutyl-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637113.png)
